molecular formula C20H24N2O3S B565592 Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate CAS No. 870812-30-9

Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate

Cat. No.: B565592
CAS No.: 870812-30-9
M. Wt: 372.483
InChI Key: ZEGCMFVLMOXSFW-QGZVFWFLSA-N
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Description

Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate is a chiral carbamate derivative featuring a dimethylamino-oxo moiety and a phenylthio group. For instance, benzyl N-[(2R)-4-(methylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate (CAS: 1012059-96-9) shares close structural similarity but substitutes dimethylamino with methylamino .

Properties

IUPAC Name

benzyl N-[(2R)-4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCMFVLMOXSFW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate, also known by its CAS number 870812-30-9, is a synthetic compound with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N2_2O3_3S
  • Molecular Weight : 372.48 g/mol
  • Density : 1.20 g/cm³

The compound features a benzyl group, a dimethylamino moiety, and a phenylthio group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial in various biochemical pathways. For instance, the inhibition of serine proteases can lead to alterations in apoptosis pathways, affecting cell survival and proliferation.
  • Binding Affinity : The presence of the dimethylamino group enhances the compound's ability to form stable complexes with target proteins through hydrogen bonds and hydrophobic interactions.

Biological Activity

The biological activities of this compound have been explored in several studies:

Antiviral Activity

Research indicates that compounds with similar structures exhibit potent antiviral properties. For example, related compounds have shown significant activity against HIV-1 reverse transcriptase, suggesting that this compound may possess similar efficacy against viral infections .

Anticancer Potential

Studies on structurally related compounds have demonstrated anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by targeting specific signaling pathways.

Case Studies

  • HIV Inhibition Study : A study conducted on a series of compounds structurally related to this compound revealed that several analogs displayed nanomolar range activity against wild-type HIV-1 and resistant mutant strains .
  • Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Compound AHighAntiviral
Compound BModerateAnticancer
Compound CLowMinimal Activity

This table illustrates how this compound compares with other compounds regarding structural similarity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Enantiomers

Key structural analogs and their distinguishing features are summarized below:

Compound Key Substituents CAS Number Notable Properties
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate (Target Compound) - (R)-configuration
- Dimethylamino-oxo (N(CH₃)₂-C=O)
- Phenylthio (SPh)
Not explicitly listed Hypothesized enhanced lipophilicity due to dimethylamino vs. methylamino .
Benzyl [(R)-4-(methylamino)-4-oxo-1-(phenylthio)butan-2-yl]carbamate - (R)-configuration
- Methylamino-oxo (NHCH₃-C=O)
- Phenylthio (SPh)
1012059-96-9 Lower steric bulk at the amino group compared to dimethylamino variant .
Benzyl [(S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)]carbamate (L-4aa) - (S)-configuration
- Phenylamino (NHPh)
- Methyl group at C3
Not provided 49.31% enantiomeric excess (HPLC: CHIRALCEL® OJ-H, hexane/i-PrOH = 90/10, 1 mL/min) .
Benzyl [(R)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)]carbamate - (R)-configuration
- Phenylamino (NHPh)
- Methyl group at C3
Not provided 50.69% enantiomeric excess; longer HPLC retention time (10.497 min vs. 6.251 min) .
Benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl]carbamate - Chloro (Cl)
- Hydroxy (OH)
- Phenylthio (SPh)
159878-02-1 Increased polarity due to Cl and OH groups; potential for hydrogen bonding .

Key Research Findings

Stereochemical Impact on HPLC Retention: Enantiomers of benzyl (3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate exhibit distinct retention times (6.251 min for S vs. 10.497 min for R) under chiral HPLC conditions, highlighting the role of stereochemistry in separation . The phenylthio group in the target compound may similarly influence retention behavior compared to phenylamino analogs.

Functional Group Effects: Dimethylamino vs. Phenylthio vs. Phenylamino: The sulfur atom in phenylthio may improve metabolic stability relative to the nitrogen in phenylamino, which is prone to oxidation .

Chlorinated Analog :

  • The chloro and hydroxy substituents in benzyl [(2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl]carbamate introduce polarity, likely reducing bioavailability but increasing solubility in aqueous media .

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